molecular formula C9H12N2OS B2391174 1-Allyl-3-(furan-2-ylmethyl)thiourea CAS No. 324057-27-4

1-Allyl-3-(furan-2-ylmethyl)thiourea

Cat. No. B2391174
CAS RN: 324057-27-4
M. Wt: 196.27
InChI Key: WHBFUJAOSAQUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Thioureas can be synthesized through various methods. A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .


Chemical Reactions Analysis

Thioureas have been the subject of extensive study in coordination chemistry . They are known to play a promising role in the fields of material sciences, molecular electronics, molecular recognition, agriculture, biological activities, and pharmaceuticals . The presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have been recognized for their antibacterial properties . They have been used in the fight against bacterial strain-caused infections . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .

Antimicrobial Drugs

The rise in drug resistance to clinically utilized anti-infectives has created an urgent need to find new antimicrobial compounds . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Anti-Ulcer Medication

Furan has been found to have anti-ulcer properties . This makes it a potential candidate for the development of new anti-ulcer medications.

Diuretic Medication

Furan has also been used as a diuretic . This could potentially be another area of application for “1-Allyl-3-(furan-2-ylmethyl)thiourea”.

Muscle Relaxant

Furan has been found to have muscle relaxant properties . This could potentially lead to the development of new muscle relaxant medications.

Anti-Inflammatory, Analgesic, and Antidepressant Medication

Furan has been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests that “1-Allyl-3-(furan-2-ylmethyl)thiourea” could potentially be used in the development of new medications for these conditions.

Coordination Chemistry

Thioureas have been the subject of extensive study in coordination chemistry . They have multiple binding sites which make them flexible ligands for complexation with transition metals .

Pharmaceuticals

Thioureas have been used in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction and in pharmaceuticals . The presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors .

Safety and Hazards

The safety data sheet for a related compound, Thiourea, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, is suspected of causing cancer, and is suspected of damaging the unborn child .

Future Directions

Thioureas have emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction, and in pharmaceuticals . The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress in the current era . Therefore, it’s reasonable to expect that future research will continue to explore the potential applications of thioureas, including 1-Allyl-3-(furan-2-ylmethyl)thiourea.

Mechanism of Action

Mode of Action

The exact mode of action of 1-Allyl-3-(furan-2-ylmethyl)thiourea Given its structural similarity to other thiourea compounds, it may interact with its targets via nucleophilic substitution reactions

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Allyl-3-(furan-2-ylmethyl)thiourea As a small, organic molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration . Its distribution, metabolism, and excretion patterns remain to be determined.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-2-5-10-9(13)11-7-8-4-3-6-12-8/h2-4,6H,1,5,7H2,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBFUJAOSAQUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-(furan-2-ylmethyl)thiourea

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